molecular formula C9H16N2O3 B13206989 Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate

Cat. No.: B13206989
M. Wt: 200.23 g/mol
InChI Key: MWASITYSBTZBMC-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a heterocyclic compound featuring a seven-membered azepane ring substituted with an amino group at position 3, a ketone group at position 2, and a methyl ester-linked acetate moiety at position 1 (Figure 1). This structure combines a flexible azepane backbone with polar functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the lactam (2-oxoazepane) ring, which can participate in hydrogen bonding and nucleophilic reactions, while the methyl ester enhances lipophilicity, facilitating membrane permeability in biological systems .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-(3-amino-2-oxoazepan-1-yl)acetate

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)6-11-5-3-2-4-7(10)9(11)13/h7H,2-6,10H2,1H3

InChI Key

MWASITYSBTZBMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCCC(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepane derivatives .

Scientific Research Applications

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate with analogs differing in ring size, substituents, or functional groups. Key parameters include molecular weight, solubility, synthetic accessibility, and biological relevance.

Structural Analogs with Azepane Backbones
Compound Name Molecular Formula Key Features Differences from Target Compound References
tert-Butyl 2-(3-amino-2-oxoazepan-1-yl)acetate C₁₃H₂₄N₂O₃ Tert-butyl ester instead of methyl ester; bulkier, hydrolytically stable Enhanced stability, reduced solubility
2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid C₁₀H₁₅NO₅ Carboxylic acid replaces methyl ester; methoxy at C3 Higher polarity, acidic properties
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate C₁₆H₁₈ClN₃O₃S Piperazine ring instead of azepane; thiourea and chlorophenyl groups Smaller ring, altered electronic profile

Key Observations :

  • The tert-butyl analog () prioritizes hydrolytic stability over solubility, making it suitable for prodrug applications.
  • Replacement of azepane with piperazine () introduces a six-membered ring with distinct conformational constraints and thiourea-mediated hydrogen bonding.
Analogs with Alternative Heterocycles
Compound Name Molecular Formula Key Features Differences from Target Compound References
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate () C₁₃H₁₄N₂O₂ Five-membered imidazole ring; aromatic N-heterocycle Increased rigidity, π-π stacking potential
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate () C₁₀H₁₀N₄O₃ Tetrazole ring; hydroxyl group for H-bonding Bioisosteric replacement for carboxylate
Ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxo-acetate () C₈H₁₁N₃O₄S Thiadiazole ring; sulfur atom enhances metabolic stability Sulfur-mediated electronic effects


Key Observations :

  • Imidazole derivatives () exhibit aromaticity and basicity, favoring interactions with biological targets like enzymes or receptors.
  • Tetrazole analogs () mimic carboxylic acids, offering improved metabolic stability while retaining hydrogen-bonding capacity.
  • Thiadiazole-containing compounds () leverage sulfur’s electronegativity for enhanced binding to metal ions or enzyme active sites.
Functional Group Modifications
Compound Name Molecular Formula Key Features Differences from Target Compound References
Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate () C₈H₁₀N₂O₃ Pyridine ring instead of azepane; planar aromatic system Reduced flexibility, altered π-electron density
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate () C₁₀H₁₂N₂O₄ Hydroxybenzoyl group; amide linkage Enhanced H-bonding, phenolic reactivity

Key Observations :

  • The hydroxybenzoyl derivative () adds a phenolic moiety, enabling redox activity or covalent binding to proteins.

Biological Activity

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Chemical Formula: C₉H₁₅N₃O₃
  • Molecular Weight: 185.23 g/mol
  • IUPAC Name: this compound

The compound features an azepane ring, which is a seven-membered cyclic structure containing nitrogen. This unique configuration contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The azepane ring structure allows for:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation: It can influence the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. Studies have shown that compounds with similar structures can modulate gene expression related to cell proliferation and apoptosis, leading to inhibited tumor growth. For instance, related azepane derivatives have demonstrated efficacy in reducing cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Compounds with similar azepane structures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • In Vitro Studies:
    • A study conducted on various cancer cell lines showed that this compound significantly reduced proliferation rates compared to control groups. The IC50 values indicated a strong dose-dependent response, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights:
    • Investigations into the mechanism of action revealed that the compound activates apoptotic pathways while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 2-(3-aminooxetan-3-YL)acetateOxetan-basedAntitumor and neuroprotective effects
Methyl 2-(3-hydroxyazepan-1-YL)acetateHydroxyazepaneEnzyme inhibition
Methyl 2-(3-aminooxopiperidine)PiperidineNeuroprotective properties

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